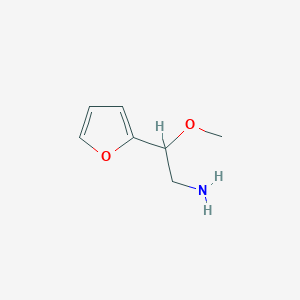

2-(furan-2-yl)-2-methoxyethan-1-amine

Description

Properties

IUPAC Name |

2-(furan-2-yl)-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-9-7(5-8)6-3-2-4-10-6/h2-4,7H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWRQLNLIRNVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Method from Patent CN106187960A

A well-documented preparation method is described in patent CN106187960A, which outlines a multi-step synthesis starting from furan and chloro-substituted acetic acid esters, followed by reaction with methoxylamine hydrochloride. This method yields intermediates that can be converted into the target amine derivative.

Stepwise Reaction Process

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Furan (2.00 mol), dichloromethane, zinc chloride, chloro ethanedioic acid methyl ester (2.8 mol), 10°C, 6 h | Electrophilic substitution to form 2-oxo-furyl acetic acid methyl ester intermediate | Organic phase containing 2-oxo furyl acetas |

| 2 | Organic phase from step 1, potassium carbonate (3.0 mol), methoxylamine hydrochloride (2.2 mol), 0°C, 8 h | Nucleophilic substitution with methoxylamine to introduce methoxyamino group | Solution containing cis-2-methoxyamino-2-furyl methyl acetate with <5% trans isomer by HPLC |

This process avoids isolating intermediates, allowing a one-pot reaction sequence that simplifies production and reduces costs while maintaining high purity and yield.

Alternative Ester Variant

An alternative method uses chloro ethanedioic acid ethyl ester and tri-chlorination aluminum under similar conditions, followed by reaction with sodium acetate and methoxylamine hydrochloride. This also yields the methoxyimino furyl acetate intermediate suitable for further conversion.

General Synthetic Routes and Reaction Conditions

Beyond the patent example, the synthesis of 2-(furan-2-yl)-2-methoxyethan-1-amine can be conceptually divided into:

- Furan Ring Formation: Usually available commercially or synthesized via Paal-Knorr synthesis from 1,4-diketones.

- Alkylation/Acylation: Introduction of the 2-methoxyethyl side chain through reactions with halogenated acetates or ketones.

- Amination: Conversion of esters or ketones to amines via reductive amination or reaction with methoxylamine derivatives.

Industrial methods optimize these steps for scale, often employing continuous flow reactors and advanced purification to maximize yield and purity.

Data Table: Summary of Key Preparation Parameters

| Parameter | Description | Typical Values/Conditions | Notes |

|---|---|---|---|

| Starting Material | Furan | 2.00 mol | Commercially available |

| Solvent | Dichloromethane or dichloroethane | 500 g | Inert solvent for substitution |

| Catalyst/Promoter | Zinc chloride or tri-chlorination aluminum | 80-136 g | Lewis acid catalyst |

| Electrophile | Chloro ethanedioic acid methyl or ethyl ester | 2.2 - 2.8 mol | Provides acetic acid ester intermediate |

| Nucleophile | Methoxylamine hydrochloride | 2.2 - 3.0 mol | Introduces methoxyamino group |

| Base | Potassium carbonate or sodium acetate | 3.0 - 4.0 mol | Neutralizes HCl, promotes substitution |

| Temperature | 0 - 10 °C | Controlled to minimize by-products | Low temp favors cis-isomer formation |

| Reaction Time | 6 - 8 hours | Sufficient for completion | Monitored by HPLC for purity |

Analytical and Purity Considerations

- Isomer Selectivity: The patent method achieves high cis-isomer selectivity with trans-isomer impurities below 5%, monitored by HPLC.

- Purity: The reaction avoids intermediate isolation, reducing contamination and improving overall purity.

- Spectroscopic Data: ^1H NMR (300 MHz, CD3OD) shows characteristic peaks confirming the structure of intermediates and final products.

Research Findings and Advantages

- The one-pot synthesis method reduces the need for intermediate purification, simplifying scale-up.

- Use of mild reaction conditions (0-10°C) minimizes side reactions and isomerization.

- The process is versatile, allowing substitution of esters and bases to optimize yields.

- High selectivity and purity make the compound suitable for further synthetic applications or pharmaceutical research.

Summary Table: Comparison of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Patent CN106187960A (Methyl Ester Route) | Furan, chloro ethanedioic acid methyl ester | Zinc chloride, methoxylamine hydrochloride, K2CO3 | 10°C then 0°C, 6-8 h | High yield, >95% purity, <5% trans isomer | One-pot, no intermediate isolation |

| Patent CN106187960A (Ethyl Ester Route) | Furan, chloro ethanedioic acid ethyl ester | Tri-chlorination aluminum, methoxylamine hydrochloride, sodium acetate | 10°C then 0°C, 6-8 h | Comparable yield and purity | Alternative ester, similar protocol |

| General Synthetic Routes | Furan, halogenated acetates or ketones | Methoxylamine, reducing agents | Variable, often low temp | Dependent on conditions | Industrial scale methods optimized |

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding furan derivatives with different functional groups.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can participate in substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols .

Scientific Research Applications

Chemical Research Applications

1. Building Block in Organic Synthesis

2-(Furan-2-yl)-2-methoxyethan-1-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its furan ring and methoxy group enhance its reactivity, making it suitable for various chemical transformations, such as oxidation, reduction, and substitution reactions.

2. Reaction Mechanisms

The compound can undergo several types of reactions:

- Oxidation : Converts the furan ring to various derivatives.

- Reduction : Produces more saturated derivatives.

- Substitution : Allows for the replacement of the methoxy group with other functional groups.

Biological Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with reported minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively . This suggests potential applications in treating infections caused by resistant bacteria.

2. Anti-inflammatory Properties

Preliminary studies have shown that this compound can reduce pro-inflammatory cytokine production in lung fibroblasts, indicating its potential role in managing chronic inflammatory conditions.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. In cellular models exposed to oxidative stress, treatment with this compound resulted in reduced cell death and decreased levels of reactive oxygen species (ROS), suggesting its potential for protecting neuronal cells from damage associated with neurodegenerative diseases like Alzheimer's .

Industrial Applications

1. Production of Industrial Chemicals

This compound is utilized in the production of various industrial chemicals and materials due to its unique properties. Its methoxy group enhances solubility, facilitating its use in diverse chemical processes.

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, receptor modulation |

| 2-Furanmethanamine | Moderate | No | Limited understanding |

| 2-Methoxyfuran | Low | Moderate | Primarily acts as an intermediate |

Case Studies

Antimicrobial Efficacy Study

A study highlighted the antimicrobial activity of this compound against resistant bacterial strains. The findings emphasized its potential as a candidate for further development into an antimicrobial agent.

Anti-inflammatory Research

Another investigation focused on the compound's ability to modulate inflammatory responses in cellular models, demonstrating significant reductions in pro-inflammatory markers.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(furan-2-yl)-2-methoxyethan-1-amine with five structurally related compounds:

Key Differences and Similarities

Functional Groups :

- The target compound and (2-methoxyethyl)[(5-methylfuran-2-yl)methyl]amine both contain methoxyethylamine groups but differ in furan substitution (methyl vs. unsubstituted) .

- 1-Methoxy-2-methylpropan-2-aminium trifluoroacetate is an ionic salt, unlike the neutral amine structure of the target compound, enhancing its solubility in polar solvents .

Reactivity :

- The oxadiazole-containing compound (from ) exhibits higher electrophilicity due to the oxadiazole ring, making it reactive in nucleophilic substitutions .

- 1-(Furan-2-yl)-2-methylpropan-1-amine ’s branched structure may hinder steric access in reactions compared to the linear chain of the target compound .

Applications :

Biological Activity

2-(Furan-2-yl)-2-methoxyethan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C7H11NO2. Its structure features a furan ring, which contributes to its unique reactivity and biological properties. The methoxy group enhances solubility, making it a valuable building block in organic synthesis and pharmaceutical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. The mechanism appears to involve the compound's interaction with molecular targets that regulate oxidative stress and inflammation.

The exact mechanism of action of this compound is still under investigation. However, it is believed to interact with various receptors and enzymes, potentially affecting signaling pathways related to inflammation and cellular stress responses. For instance, it may inhibit phosphodiesterase (PDE) activity, which plays a crucial role in regulating cyclic nucleotide levels within cells .

Case Studies

- Antimicrobial Activity : In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Studies : A recent study highlighted its ability to reduce pro-inflammatory cytokine production in lung fibroblasts, suggesting a role in managing chronic inflammatory conditions .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, receptor modulation |

| 2-Furanmethanamine | Moderate | No | Limited understanding |

| 2-Methoxyfuran | Low | Moderate | Primarily acts as an intermediate |

Q & A

Q. What are the recommended synthetic routes for 2-(furan-2-yl)-2-methoxyethan-1-amine, and how do reaction conditions influence yield and purity?

Answer: The synthesis of this compound typically involves multi-step processes, including:

- Nucleophilic substitution : Reacting a furan-containing precursor (e.g., 2-furylmethyl bromide) with methoxyamine derivatives.

- Reductive amination : Using ketone intermediates (e.g., 2-furyl-2-methoxyethanone) with ammonia or primary amines under hydrogenation catalysts like Pd/C or Raney Ni .

- Protection/deprotection strategies : Temporary blocking of amine groups to avoid side reactions during methoxylation .

Q. Key considerations :

- Catalyst selection : Palladium-based catalysts improve efficiency in hydrogenation steps but may require strict moisture control .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while methanol/ethanol balances cost and reactivity .

- Yield vs. purity trade-offs : Higher temperatures accelerate reactions but may degrade the furan ring; low-temperature reflux preserves stability but extends synthesis time .

Q. How can researchers validate the structural identity of this compound and its intermediates?

Answer: Structural validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 167 [M+H]⁺ and fragmentation patterns (e.g., loss of –OCH₃ at m/z 135) .

- X-ray Crystallography : For crystalline derivatives, SHELX software (e.g., SHELXL) refines bond lengths and angles, confirming stereochemistry .

Pitfalls : Overlapping signals in NMR (e.g., methoxy and amine protons) may require deuterated solvents or 2D-COSY for resolution .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved?

Answer: Contradictions often arise from assay variability or impurity effects. Mitigation strategies include:

- Standardized assays : Use cell lines with consistent receptor expression (e.g., HEK-293 for GPCR studies) and validate via positive/negative controls .

- Purity verification : HPLC with UV detection (λ = 254 nm) ensures >95% purity; residual solvents (e.g., DMF) may artificially suppress activity .

- Dose-response curves : EC₅₀/IC₅₀ comparisons across studies highlight potency discrepancies due to buffer composition (e.g., divalent cations affecting receptor binding) .

Case study : Derivatives with anti-exudative activity showed variability in IC₅₀ values (3.1–3.19 µM) depending on substituent position; meta-substituted analogs exhibited higher consistency .

Q. What computational and experimental approaches are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., serotonin receptors) based on furan ring orientation and methoxy group interactions .

- Pharmacophore modeling : Identify critical moieties (e.g., amine group for hydrogen bonding, furan for π-π stacking) .

- Analog synthesis : Modify the methoxy group (e.g., replace with ethoxy) or furan ring (e.g., thiophene substitution) to assess activity changes .

Q. Experimental validation :

- In vitro assays : Measure receptor binding (radioligand displacement) or functional activity (cAMP accumulation) .

- In silico ADMET : Predict metabolic stability (e.g., CYP450 interactions) using SwissADME .

Q. How should researchers design crystallization experiments to resolve chiral centers in this compound?

Answer: Chiral resolution requires:

- Enantiopure precursors : Use (R)- or (S)-methoxyacetic acid derivatives to control stereochemistry during synthesis .

- Crystallization conditions :

- Solvent mixtures (e.g., ethanol/water) promote slow crystal growth.

- Add chiral resolving agents (e.g., tartaric acid) to form diastereomeric salts .

- Diffraction analysis : SHELXL refinement of Flack parameter confirms absolute configuration .

Example : The crystal structure of 1-methoxy-2-methylpropan-2-aminium trifluoroacetate (space group P2₁2₁2₁) revealed hydrogen bonding between NH₃⁺ and trifluoroacetate, stabilizing the chiral center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.